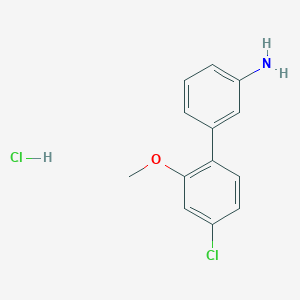

3-(4-Chloro-2-methoxyphenyl)aniline, HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Chloro-2-methoxyphenyl)aniline, HCl, also known as 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-amine hydrochloride, is a chemical compound with the molecular formula C13H13Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a chloro and a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methoxyphenyl)aniline, HCl can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Another method involves the direct nucleophilic substitution of halogenated aromatic compounds with aniline derivatives. This can be achieved through reactions such as the Friedel-Crafts acylation followed by reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the starting materials are combined under controlled conditions. For example, the chloro-3-5-trifluoromethylaniline can be reacted with acetone and anhydrous HCl gas to produce the desired compound .

化学反应分析

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)aniline, HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while reduction reactions can yield amines .

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride has been investigated for its role as an inhibitor in cancer treatment. Research indicates that compounds with similar structures can exhibit potent activity against various cancer cell lines. For instance, studies have shown that anilines can inhibit specific kinases involved in cancer progression, such as BCR-ABL1 and cSRC kinases, which are crucial in chronic myeloid leukemia and other cancers .

2. Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. A study highlighted the synthesis of related compounds that exhibited significant antibacterial and antifungal properties against various pathogens. The presence of chlorine and methoxy groups enhances the compound's efficacy by improving its interaction with microbial targets .

Materials Science

1. Dye Synthesis

3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride is utilized in the synthesis of azo dyes, which are important in the textile industry. The compound can undergo diazotization followed by coupling reactions to produce vibrant dyes with excellent stability and solubility characteristics. These dyes are used extensively for coloring fabrics and other materials .

2. Polymer Chemistry

In polymer science, this compound serves as a precursor for synthesizing functional polymers. Its ability to participate in various chemical reactions makes it suitable for creating polymers with specific properties, such as conductivity or enhanced thermal stability. These polymers find applications in electronics and advanced materials .

Biochemical Applications

1. Inhibitor Studies

Research has focused on the structure-activity relationship (SAR) of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride analogs in inhibiting enzymatic activities related to disease pathways. The compound's substituents play a critical role in modulating its biological activity, making it a valuable tool for developing new therapeutics .

2. Computational Studies

Computational modeling studies have been conducted to predict the behavior of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride in biological systems. These studies help understand how modifications to the compound's structure can influence its pharmacokinetics and dynamics, guiding future drug design efforts .

Data Tables

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Potent inhibitor of BCR-ABL1 kinase; potential anticancer agent |

| Antimicrobial Properties | Significant antibacterial and antifungal activity against multiple pathogens |

| Dye Synthesis | Precursor for azo dyes; excellent stability and solubility for textile applications |

| Polymer Chemistry | Used in synthesizing functional polymers with tailored properties |

| Biochemical Applications | Inhibitor studies reveal structure-activity relationships; computational modeling aids drug design |

Case Studies

Case Study 1: Anticancer Research

A recent study explored the effects of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride on leukemia cell lines, demonstrating IC50 values indicative of potent inhibitory effects on cell proliferation. The study highlighted the importance of the methoxy group in enhancing bioavailability and target specificity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives based on this compound against Gram-positive and Gram-negative bacteria, showing that modifications to the aniline structure significantly affected antimicrobial potency. The results indicated that compounds with electron-withdrawing groups exhibited stronger activity compared to their counterparts .

作用机制

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)aniline, HCl involves its interaction with specific molecular targets and pathways. For example, it can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Some compounds similar to 3-(4-Chloro-2-methoxyphenyl)aniline, HCl include:

3-Chloroaniline:

4-Chloro-2-methoxyaniline: Similar structure but with different substitution patterns.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .

生物活性

3-(4-Chloro-2-methoxyphenyl)aniline, HCl (CAS No. 1352318-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a chloro and methoxy substituent on a phenyl ring attached to an aniline moiety, which is crucial for its biological activity. The presence of electron-withdrawing groups like chlorine can significantly influence the compound's pharmacological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Kinase Inhibition : Compounds with an aniline structure have been studied for their ability to inhibit kinases such as BCR-ABL1 and cSRC. The para-substituents, like the chloro group in 3-(4-Chloro-2-methoxyphenyl)aniline, enhance inhibitory potency by improving binding affinity and reducing efflux in cellular models .

- Antibacterial Activity : Similar derivatives have shown promising antibacterial properties against strains such as Helicobacter pylori. The methoxy group can enhance membrane permeability, while the chloro group may contribute to the overall bioactivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 3-(4-Chloro-2-methoxyphenyl)aniline. Key findings include:

- Substituent Effects : The position and nature of substituents on the aromatic ring significantly affect biological activity. For instance, modifications at the para position generally yield better kinase inhibition compared to meta or ortho substitutions .

- Hydrophobic Interactions : The balance between hydrophilicity and lipophilicity is crucial for drug design. The presence of methoxy and chloro groups can modulate these properties, influencing solubility and permeability .

Case Studies

Several studies have explored the biological activity of compounds related to 3-(4-Chloro-2-methoxyphenyl)aniline:

- Kinase Inhibition Study :

- Antibacterial Activity :

- Pharmacokinetic Properties :

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| 3-(4-Chloro-2-methoxyphenyl)aniline | Kinase Inhibition | <15 nM | Effective against BCR-ABL1 |

| Related Derivative | Antibacterial Activity | 8–64 µg/mL | Effective against H. pylori strains |

| Another Analog | HDAC Inhibition | 0.14 µM (HDAC1) | Selective HDAC inhibitor |

属性

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9;/h2-8H,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLKEZUUFAPEKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。